3,4-Dibromopentan-2-one

Description

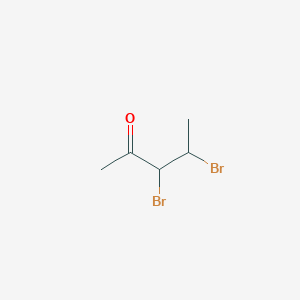

Structure

2D Structure

3D Structure

Properties

CAS No. |

65304-40-7 |

|---|---|

Molecular Formula |

C5H8Br2O |

Molecular Weight |

243.92 g/mol |

IUPAC Name |

3,4-dibromopentan-2-one |

InChI |

InChI=1S/C5H8Br2O/c1-3(6)5(7)4(2)8/h3,5H,1-2H3 |

InChI Key |

CUQWBWKNDQMMMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)C)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Direct Bromination Strategies of Ketone Precursors

The most straightforward approach to 3,4-Dibromopentan-2-one involves the direct bromination of pentan-2-one. This transformation is typically achieved through an electrophilic substitution at the α-carbons adjacent to the carbonyl group.

Electrophilic Bromination Mechanisms

The electrophilic bromination of ketones proceeds through the formation of an enol or enolate intermediate. nih.gov In acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-hydrogens. Tautomerization then leads to the formation of a nucleophilic enol. nih.gov This enol intermediate subsequently attacks a bromine molecule (Br₂), leading to the formation of the α-brominated product and regeneration of the acid catalyst. nih.gov The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the enol formation is the rate-determining step. asianpubs.org

Under basic conditions, a strong base removes an α-hydrogen to form an enolate anion. This enolate is a potent nucleophile that readily attacks molecular bromine. The initial bromination increases the acidity of the remaining α-hydrogen on the same carbon, often leading to polybromination at that site.

Regioselectivity and Stereoselectivity in Bromination

The regioselectivity of ketone bromination is highly dependent on the reaction conditions. Under acidic catalysis, the reaction is thermodynamically controlled, favoring the formation of the more substituted and thermodynamically more stable enol. Consequently, bromination of an unsymmetrical ketone like pentan-2-one would preferentially occur at the more substituted α-carbon (C3). To achieve dibromination at the 3 and 4 positions, further bromination of the initial 3-bromopentan-2-one (B1277478) product would be necessary.

The stereochemistry of the bromination of ketones that can form chiral centers, such as at C3 and C4 in this compound, is a critical consideration. The addition of bromine to an alkene, which can be an intermediate in some bromination pathways, typically proceeds via an anti-addition mechanism. masterorganicchemistry.comladykeanecollege.edu.in This occurs through the formation of a cyclic bromonium ion, which is then attacked by a bromide ion from the opposite face, leading to a trans relationship between the two bromine atoms. masterorganicchemistry.com When a chiral center is already present in the molecule, the formation of diastereomers is expected. masterorganicchemistry.com

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of this compound are significantly influenced by various reaction parameters, including the choice of brominating agent, catalyst, solvent, and temperature.

Brominating Agent: While molecular bromine (Br₂) is a common brominating agent, N-bromosuccinimide (NBS) is often preferred due to its ease of handling and its ability to provide a low, constant concentration of bromine, which can help to control the reaction and minimize side products. chemtube3d.comresearchgate.net Other brominating systems, such as an aqueous H₂O₂–HBr system, have also been employed for the bromination of ketones. nih.gov

Catalyst: Acid catalysts, such as hydrobromic acid (HBr) or acetic acid, are frequently used to promote enol formation. nih.gov Ammonium acetate has also been reported as an efficient catalyst for the α-bromination of both cyclic and acyclic ketones using NBS. chemtube3d.comodinity.com The use of solid catalysts like Montmorillonite K-10 clay can offer advantages in terms of ease of work-up and catalyst recyclability. tandfonline.com

Solvent: The choice of solvent can impact the reaction's regioselectivity and rate. For instance, in the bromination of certain aromatic ketones with NBS, solvent-free conditions have been shown to favor α-bromination, while conducting the reaction in water can lead to bromination of the aromatic ring. For acyclic ketones, solvents like carbon tetrachloride (CCl₄) are often used at elevated temperatures. odinity.com

Temperature: The reaction temperature can affect the rate of reaction and the selectivity. Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts. For example, the α-bromination of acyclic ketones with NBS and ammonium acetate is typically carried out at 80 °C in CCl₄. odinity.com

| Parameter | Condition | Effect on Yield and Purity |

| Brominating Agent | N-Bromosuccinimide (NBS) | Often provides better control and selectivity compared to Br₂. |

| H₂O₂–HBr | An alternative system for effective bromination. | |

| Catalyst | Acetic Acid / HBr | Promotes enol formation for electrophilic attack. |

| Ammonium Acetate | Efficient for α-monobromination of ketones with NBS. | |

| Montmorillonite K-10 | Reusable solid acid catalyst, facilitating easier work-up. | |

| Solvent | Carbon Tetrachloride (CCl₄) | Commonly used for acyclic ketones, often requiring elevated temperatures. |

| Solvent-free | Can enhance regioselectivity towards α-bromination in some cases. | |

| Temperature | Elevated (e.g., 80 °C) | Increases reaction rate but may lead to byproducts. |

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound offer alternative pathways that can provide better control over the final product's structure.

Bromination via Oxime Deoximation Protocols

An indirect route to α,α'-dibromoketones involves the use of ketone oximes as precursors. Oximes can be deoximated to regenerate the corresponding ketone, and this process can be coupled with a bromination step. researchgate.netresearchgate.net It has been demonstrated that the treatment of oximes with an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system can lead to the formation of dibromo ketones in good yields. tandfonline.com This one-pot procedure involves the in-situ generation of bromine, which then reacts with the regenerated ketone. This method is considered environmentally benign and offers a straightforward approach to dibrominated products.

Transformation of Alkynes into α,α-Dibromoketones

Alkynes can serve as precursors for the synthesis of α,α-dibromoketones. The transformation of a terminal alkyne can be achieved using reagents such as N,N-dibromo-p-toluenesulfonamide, which allows for a one-pot synthesis under ambient temperature with high regioselectivity. organic-chemistry.org Another approach involves the co-halogenation of alkynes. For instance, reaction with tribromoisocyanuric acid in acetic acid, followed by an aqueous work-up, can yield α,α-dibromoketones. The proposed mechanism for some alkyne transformations involves the formation of a vinyl intermediate which is then further functionalized. organic-chemistry.org To synthesize this compound via this route, a suitable pentyne derivative would be required as the starting material.

Green Chemistry Approaches in Dibromoketone Synthesis

The development of environmentally conscious synthetic methods is a central tenet of modern chemical research. For the synthesis of dibromoketones, such as this compound, green chemistry principles focus on the use of safer reagents, the reduction of hazardous waste, and the implementation of sustainable reaction conditions. nih.gov

Traditional bromination methods often involve the use of elemental bromine, which is highly toxic and corrosive. chemistryviews.org Green approaches seek to replace such hazardous materials with safer alternatives. One notable method is the use of hydrogen peroxide (H₂O₂) in conjunction with hydrobromic acid (HBr). rsc.orgresearchgate.net This system allows for the in situ generation of the active brominating species, avoiding the handling and transportation of elemental bromine. The primary byproduct of this reaction is water, making it an environmentally attractive option. rsc.org

Another green approach involves the use of dimethyl sulfoxide (DMSO) as a mild oxidant with HBr. rsc.org This method provides a high-yield route to α-bromoketones under simple reaction conditions. rsc.org The use of "on water" conditions, where the reaction is performed in an aqueous medium without the need for organic solvents, further enhances the green credentials of the synthesis. rsc.orgresearchgate.net Such aqueous procedures can simplify workup and reduce the generation of volatile organic compound (VOC) emissions.

Ionic liquids and deep eutectic solvents are also being explored as greener solvent alternatives. researchgate.net These materials are often non-volatile and can be recycled, offering advantages over traditional organic solvents. For instance, an aerobic bromination process promoted by a catalytic amount of an ionic liquid has been developed, using either NaBr/AcOH or aqueous HBr as the bromine source. nih.gov

Photochemical methods offer another sustainable pathway. The use of a photocatalyst, such as copper-modified graphitic carbon nitride, with a bromide salt like nickel bromide and oxygen from the air as the oxidant, presents a modern approach to the synthesis of α-haloketones. chemistryviews.org

The following table summarizes various environmentally benign reagents and conditions applicable to dibromoketone synthesis.

| Reagent System | Solvent | Key Advantages |

| H₂O₂ / HBr | Water ("on water") | Inexpensive reagents, water as a byproduct, no organic solvent required. rsc.orgresearchgate.net |

| DMSO / HBr | Ethyl Acetate | High bromide-atom economy, simple conditions, low cost. rsc.org |

| Ionic Liquid / O₂ | Acetic Acid / Water | Use of air as an oxidant, catalyst can be recycled. nih.gov |

| Photocatalyst / NiBr₂ / O₂ | Ethyl Acetate / Isopropanol | Uses light as an energy source, avoids harsh reagents. chemistryviews.org |

Protocols that operate at room temperature and eliminate the need for a catalyst are also highly desirable. For example, the bromination of various ketones has been effectively achieved with an aqueous H₂O₂–HBr system at room temperature without a catalyst. rsc.org This not only saves energy but also avoids the potential toxicity and cost associated with catalysts.

Furthermore, the reusability of reagents and catalysts is a cornerstone of sustainable protocol development. For instance, polymer-supported brominating agents, such as poly(vinylphenyltrimethylammonium tribromide), have been developed. nih.gov These solid-supported reagents can be easily filtered off from the reaction mixture and potentially reused, simplifying purification and reducing waste. nih.gov

The table below outlines key features of sustainable synthetic protocols for dibromoketone synthesis.

| Protocol Feature | Example | Sustainability Benefit |

| In Situ Reagent Generation | H₂O₂-HBr system to generate Br₂ | Avoids transport and storage of hazardous Br₂. nih.gov |

| Catalyst-Free Conditions | "On water" bromination of ketones | Reduces cost, energy, and potential toxicity of catalysts. rsc.org |

| Recyclable Reagents | Polymer-supported tribromide | Simplifies product purification and minimizes waste. nih.gov |

| Use of Benign Solvents | Water | Reduces environmental impact from volatile organic compounds. rsc.org |

| Aerobic Oxidation | O₂/[C₄Py]NO₃/HBr System | Utilizes readily available and non-toxic air as the oxidant. nih.gov |

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic protocol from the laboratory bench to a larger scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, several key factors must be considered during scale-up.

One of the primary concerns with bromination reactions is their exothermic nature. acsgcipr.org What may be a manageable temperature increase in a small flask can become a dangerous runaway reaction in a larger vessel due to the reduced surface-area-to-volume ratio, which limits heat dissipation. Therefore, careful control of the reaction temperature through efficient cooling systems and controlled addition of reagents is crucial.

The use of continuous flow reactors offers a modern solution to many scale-up problems. researchgate.net In a flow system, small amounts of reactants are continuously mixed and reacted, allowing for excellent control over reaction parameters such as temperature, pressure, and reaction time. This technology significantly enhances safety by minimizing the volume of hazardous materials being reacted at any given moment. A study on the α-bromination of acetophenone successfully translated a batch procedure to a continuous flow process, achieving a high yield and demonstrating the viability of this approach for scaling up ketone bromination. researchgate.net

Another important consideration is the choice of reagents and solvents for large-scale work. While a particular solvent may be convenient in the lab, its toxicity, flammability, and cost may render it unsuitable for larger-scale production. The green chemistry approaches discussed previously, such as the use of water as a solvent, become even more advantageous at scale.

Purification of the final product is also a major hurdle in scaling up. Methods that are straightforward on a small scale, like column chromatography, are often impractical for large quantities. Therefore, developing a synthesis that yields a product that can be purified by simpler methods like crystallization or distillation is highly desirable.

The table below highlights key considerations for the scale-up of dibromoketone synthesis.

| Consideration | Challenge in Scale-Up | Potential Solution |

| Heat Management | Increased exothermicity due to lower surface-area-to-volume ratio. acsgcipr.org | Use of a jacketed reactor with efficient cooling, controlled reagent addition, or a continuous flow reactor. researchgate.net |

| Reagent Handling | Safe storage and transfer of large quantities of corrosive or toxic reagents (e.g., Br₂). | In situ generation of the brominating agent (e.g., from HBr and H₂O₂). nih.gov |

| Mixing | Ensuring homogenous mixing in a large reactor to avoid localized "hot spots" and side reactions. | Use of appropriate agitation (e.g., overhead stirrer with suitable impeller design). |

| Reaction Time | Reactions that are quick on a small scale may require longer times for completion due to mixing and heat transfer limitations. | Optimization of reaction parameters in a pilot-scale setup. |

| Product Purification | Methods like chromatography are not easily scalable. | Develop a process that allows for purification by crystallization or distillation. |

| Process Safety | Potential for runaway reactions and release of hazardous materials. acsgcipr.org | Implementation of continuous flow chemistry to minimize reaction volume and enhance control. researchgate.net |

Reaction Pathways and Mechanistic Investigations

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and 3,4-Dibromopentan-2-one provides a platform to study the competition between SN1 and SN2 pathways. pressbooks.pubbyjus.com The outcome of these reactions is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, and the nature of the solvent. libretexts.orgyoutube.com

In the context of this compound, the carbon at position 3 is a secondary carbon, while the carbon at position 4 is also secondary. Secondary alkyl halides can undergo both SN1 and SN2 reactions. libretexts.org An SN2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs, leading to an inversion of stereochemistry. byjus.comyoutube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com

Conversely, the SN1 reaction is a two-step process that involves the formation of a carbocation intermediate. byjus.comksu.edu.sa This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orgyoutube.com The stability of the potential carbocation is a crucial factor; tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. byjus.com

Oxygen-containing nucleophiles, such as water, alcohols, and carboxylates, can react with this compound. For instance, in the presence of a weak nucleophile like water or alcohol in a polar protic solvent, an SN1 mechanism is likely. byjus.comlibretexts.org The reaction would proceed through the formation of a secondary carbocation at either C3 or C4, followed by the attack of the oxygen nucleophile. This would result in the formation of a mixture of products, including 3-hydroxy-4-bromopentan-2-one and 4-hydroxy-3-bromopentan-2-one.

With a stronger oxygen nucleophile, such as a hydroxide (B78521) or an alkoxide ion, in a polar aprotic solvent, an SN2 reaction becomes more probable. libretexts.org The nucleophile would attack the less sterically hindered electrophilic carbon, leading to the displacement of a bromide ion and the formation of a new C-O bond with an inversion of configuration at the reaction center.

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, are generally good nucleophiles and can readily participate in substitution reactions with this compound. The reaction with these nucleophiles is expected to follow an SN2 pathway, especially with stronger, less sterically hindered nitrogen nucleophiles. pressbooks.publibretexts.org The product of such a reaction would be an amino-substituted pentanone derivative. The specific isomer formed would depend on the relative reactivity of the C3 and C4 positions.

Sulfur nucleophiles, like thiols and their conjugate bases (thiolates), are excellent nucleophiles due to the high polarizability of sulfur. libretexts.org Thiolate anions, in particular, are potent nucleophiles that strongly favor the SN2 mechanism. libretexts.orgmsu.edu The reaction of this compound with a sulfur nucleophile would lead to the formation of a thioether. Given the high nucleophilicity of sulfur compounds, these reactions are generally efficient and proceed with a clear inversion of stereochemistry at the attacked carbon center. msu.edu

Carbon nucleophiles, such as cyanide ions and enolates, can also react with this compound. These reactions are important for forming new carbon-carbon bonds. The reaction with a cyanide ion, for instance, would likely proceed via an SN2 mechanism to yield a brominated nitrile. libretexts.org The choice of solvent and reaction conditions would be critical in directing the reaction towards substitution rather than elimination.

Table 1: Summary of Nucleophilic Substitution Reactions of this compound

| Nucleophile Type | Example Nucleophile | Predominant Mechanism | Potential Product(s) |

| Oxygen | H₂O, ROH | SN1 | 3-Hydroxy-4-bromopentan-2-one, 4-Hydroxy-3-bromopentan-2-one |

| Oxygen | OH⁻, RO⁻ | SN2 | Substituted alcohol/ether |

| Nitrogen | NH₃, RNH₂ | SN2 | Substituted amine |

| Sulfur | RSH, RS⁻ | SN2 | Substituted thioether |

| Carbon | CN⁻ | SN2 | Substituted nitrile |

This table provides a generalized overview. Actual reaction outcomes can be influenced by specific reactants and conditions.

Computational chemistry offers valuable insights into the mechanisms of nucleophilic substitution reactions. researchgate.net Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of this compound with various nucleophiles. researchgate.netresearchgate.net These studies can help to determine the activation energies for both SN1 and SN2 pathways, providing a theoretical basis for predicting the favored mechanism. researchgate.net For instance, calculations could elucidate the relative stabilities of the potential carbocation intermediates in an SN1 reaction and the transition state energies for an SN2 attack at both the C3 and C4 positions. This information is crucial for understanding the regioselectivity and stereoselectivity of these reactions.

Intramolecular Rearrangement Reactions

The structure of this compound, with two adjacent bromine atoms, also allows for the possibility of intramolecular rearrangement reactions. Under certain conditions, such as in the presence of a Lewis acid or under solvolytic conditions, the molecule could undergo rearrangements. researchgate.net For example, the formation of a carbocation at C3 or C4 during an SN1-type process could potentially lead to a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation, if such a pathway is energetically favorable. youtube.com However, detailed experimental or computational studies specifically on the intramolecular rearrangements of this compound are not extensively reported in the provided search results. Such rearrangements are often competitive with substitution and elimination reactions and are highly dependent on the specific reaction conditions. researchgate.net

Cycloaddition Reactions and Reactive Intermediates

This compound is a valuable precursor for generating reactive intermediates suitable for cycloaddition reactions, particularly for the synthesis of seven-membered rings.

The treatment of α,α'-dibromoketones, such as this compound, with reducing agents or Lewis acids facilitates the formation of oxyallyl carbocations. jocpr.com These intermediates are allylic cations with an oxygen substituent, which makes them valuable synthons in organic synthesis.

Common methods for the generation of oxyallyl cations from α,α'-dibromoketones include the use of sodium iodide in acetonitrile (B52724) or a zinc-copper couple in dioxane. jocpr.com The resulting oxyallyl cation is a reactive species that can be trapped in situ by a suitable diene. The general scheme for the generation of an oxyallyl cation from an α,α'-dibromoketone is depicted below:

| Reactant | Reagents | Intermediate |

| α,α'-dibromoketone | NaI, acetonitrile or Zn/Cu, dioxane | Oxyallyl cation |

Oxyallyl cations are excellent partners in [4+3] cycloaddition reactions, which provide a direct route to seven-membered rings. jocpr.com These reactions are a powerful tool in the synthesis of natural products and other complex molecules containing this structural motif. jocpr.com

The reaction of the oxyallyl cation generated from this compound with a diene, such as furan, leads to the formation of an oxabicyclic system. jocpr.com The diene must be able to adopt an s-cis conformation to participate in the cycloaddition. jocpr.com Furans, cyclopentadiene, and anthracenes are commonly used dienes in these reactions. jocpr.com An early example of this type of reaction involved treating an α,α'-dibromoketone with sodium iodide in the presence of furan. jocpr.com

The stereochemical outcome of cycloaddition reactions is a critical aspect of their synthetic utility. In the context of [4+3] cycloadditions involving oxyallyl cations, the stereoselectivity can be influenced by several factors, including the structure of the diene and the oxyallyl cation, as well as the reaction conditions.

The development of stereoselective cycloaddition reactions is an active area of research. For other types of cycloadditions, such as [3+2] and [4+2] reactions, significant progress has been made in controlling both diastereoselectivity and enantioselectivity. nih.govnih.gov These methods often rely on the use of chiral auxiliaries, chiral catalysts, or the inherent chirality of the reactants. nih.gov For instance, in certain [4+2] cycloadditions, the use of chiral Lewis acids can lead to high enantioselectivity. nih.gov While specific studies on the stereoselectivity of [4+3] cycloadditions with the oxyallyl cation from this compound are not detailed in the provided search results, the principles governing stereoselection in related cycloadditions would apply. These include steric interactions that favor the formation of one stereoisomer over another and electronic effects that can influence the trajectory of the approaching reactants. researchgate.net

Reductive Transformations

Reductive transformations of this compound can target either the carbon-bromine bonds or the carbonyl group. The reduction of the carbon-bromine bonds is a key step in the generation of the oxyallyl cation, as discussed previously, using reducing agents like a zinc-copper couple. jocpr.com

Another potential reductive transformation is the reduction of the ketone functionality to a secondary alcohol, which would yield 3,4-Dibromopentan-2-ol. nih.gov This type of reduction is a fundamental transformation in organic chemistry and can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The specific choice of reagent would depend on the desired selectivity and the presence of other functional groups.

Electrochemical Debromination Studies

Electrochemical methods provide a powerful tool for initiating and studying the debromination of this compound. These studies typically involve the use of a controlled potential to facilitate the removal of bromine atoms, leading to the formation of new chemical species. The process allows for a detailed examination of the electron transfer steps and the intermediates involved in the reaction.

| Parameter | Value |

| Molecular Formula | C5H8Br2O |

| Molecular Weight | 243.92 g/mol |

| IUPAC Name | This compound |

| CAS Number | 65304-40-7 |

This table displays the fundamental chemical properties of this compound.

Organocopper Reactions for Selective Debromination and Functionalization

Organocopper reagents are known for their utility in forming carbon-carbon bonds and for their selectivity in reactions with organohalides. In the context of this compound, these reagents can be used to achieve selective debromination, where one bromine atom is preferentially removed over the other. This selectivity is often dictated by the steric and electronic environment of the bromine atoms. Subsequent functionalization can then be achieved by the introduction of a new organic group from the organocopper reagent, leading to the synthesis of more complex molecules.

Zinc-Copper Couple Mediated Debromination

The zinc-copper couple is a classic reagent used for the reduction of organic halides. In the case of this compound, this bimetallic system facilitates the reductive debromination of the molecule. The reaction mechanism is believed to involve the transfer of electrons from the zinc surface, which is activated by the presence of copper. This process can lead to the formation of either a monobrominated intermediate or the fully debrominated pentan-2-one, depending on the reaction conditions. The heterogeneity of the reagent adds a layer of complexity to the mechanistic understanding of this transformation.

Stereochemical Aspects and Chiral Recognition

Identification of Chiral Centers and Stereoisomers

3,4-Dibromopentan-2-one possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. brainly.in In the structure of this compound (CH₃-CH(Br)-CH(Br)-C(=O)-CH₃), these chiral centers are located at the C3 and C4 positions.

C3: This carbon is attached to a hydrogen atom, a bromine atom, a methyl ketone group (-C(=O)CH₃), and a bromoethyl group (-CH(Br)CH₃).

C4: This carbon is bonded to a hydrogen atom, a bromine atom, a methyl group (-CH₃), and a substituted keto-bromo-methyl group (-CH(Br)C(=O)CH₃).

The presence of two chiral centers means that this compound can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. In this case, there are 2² = 4 possible stereoisomers.

| Chiral Center | Location | Number of Stereoisomers |

| C3 | Carbon 3 | 4 |

| C4 | Carbon 4 |

Enantiomeric and Diastereomeric Relationships

The four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The specific configurations at the C3 and C4 carbons, designated by R/S nomenclature, define these relationships.

The four possible stereoisomers are:

(3R, 4R)-3,4-dibromopentan-2-one

(3S, 4S)-3,4-dibromopentan-2-one

(3R, 4S)-3,4-dibromopentan-2-one

(3S, 4R)-3,4-dibromopentan-2-one

The pairs (3R, 4R) and (3S, 4S), as well as (3R, 4S) and (3S, 4R), are enantiomers. Any other pairing of these stereoisomers results in a diastereomeric relationship. For instance, (3R, 4R) is a diastereomer of (3R, 4S) and (3S, 4R).

| Stereoisomer Pair | Relationship |

| (3R, 4R) and (3S, 4S) | Enantiomers |

| (3R, 4S) and (3S, 4R) | Enantiomers |

| (3R, 4R) and (3R, 4S) | Diastereomers |

| (3R, 4R) and (3S, 4R) | Diastereomers |

| (3S, 4S) and (3R, 4S) | Diastereomers |

| (3S, 4S) and (3S, 4R) | Diastereomers |

The synthesis of this compound, typically through the bromination of pent-3-en-2-one, can exhibit diastereoselectivity. This means that the reaction may preferentially form one diastereomer over the other. The stereochemical outcome is often influenced by the reaction mechanism and the geometry of the starting alkene. For instance, the anti-addition of bromine to a double bond is a common stereochemical pathway that can lead to a specific diastereomer. chemistnotes.com Reactions that are stereoselective are valuable in organic synthesis as they provide a degree of control over the three-dimensional structure of the product. organicchemistrytutor.com

Since enantiomers possess identical physical properties in an achiral environment, their separation, a process known as resolution, requires a chiral influence. libretexts.org Common strategies for the resolution of enantiomeric mixtures of ketones like this compound include:

Formation of Diastereomers: The racemic mixture can be reacted with a single enantiomer of a chiral resolving agent. pharmacy180.com For ketones, this could involve the formation of diastereomeric ketals or hydrazones. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization or chromatography. youtube.compsu.edu Once separated, the original enantiomers of the ketone can be regenerated.

Chiral Chromatography: This technique employs a stationary phase that is itself chiral. The enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. youtube.com

Conformational Analysis of this compound and its Derivatives

The rotation around the C3-C4 single bond in this compound gives rise to different conformers. The relative stability of these conformers is primarily determined by steric and electronic interactions. In molecules like 1,2-dihaloethanes, the staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. nih.gov

For this compound, the key conformers to consider are the anti and gauche forms, which describe the relative positions of the two bromine atoms.

Anti-conformation: The two bromine atoms are positioned 180° apart. This arrangement minimizes steric repulsion between the bulky bromine atoms and is generally the most stable conformation for 1,2-dibromoalkanes. youtube.comyoutube.com

Gauche-conformation: The two bromine atoms are positioned 60° apart. This conformation experiences greater steric strain and dipole-dipole repulsion between the bromine atoms compared to the anti-conformer, making it less stable. youtube.com

The presence of the carbonyl group and methyl groups will further influence the energy landscape of the conformers, but the anti-periplanar arrangement of the two large bromine substituents is expected to be the dominant low-energy conformation.

Influence of Stereochemistry on Reaction Outcomes and Product Profiles

The specific stereochemistry of the this compound isomers can have a profound effect on the products formed in subsequent reactions. This is particularly evident in stereospecific reactions, where the mechanism dictates a specific spatial relationship between the reacting groups. masterorganicchemistry.com

A prime example is the dehydrobromination reaction (an elimination reaction). The E2 mechanism, which is common for such reactions, requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms. libretexts.org Consequently, the different diastereomers of this compound will yield different stereoisomeric alkene products. libretexts.org

For example, elimination of HBr from the (3R, 4S) and (3S, 4R) diastereomers would be expected to produce a different geometric isomer of the resulting brominated alkene compared to the elimination from the (3R, 4R) and (3S, 4S) diastereomers. This principle makes stereochemically pure dihalides valuable precursors in stereoselective synthesis. chemistnotes.com

Spectroscopic Elucidation and Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3,4-Dibromopentan-2-one, both ¹H and ¹³C NMR, along with advanced 2D NMR methods, are indispensable for assigning the connectivity and stereochemistry of the molecule.

¹H NMR Spectral Interpretation and Coupling Constants

The proton NMR spectrum of this compound provides key insights into the electronic environment of the hydrogen atoms. While detailed spectral assignments for a pure stereoisomer are not extensively reported, data from studies on the bromination of α,β-unsaturated ketones offer valuable clues. One report identifies signals for a diastereomeric mixture, with notable chemical shifts and coupling constants.

A singlet is observed for the methyl protons of the acetyl group (H1), typically appearing in the range of δ 2.0-2.5 ppm. The methyl protons at the other end of the carbon chain (H5) would also be expected to produce a signal, likely a doublet due to coupling with the adjacent proton (H4). The methine protons (H3 and H4), being attached to carbon atoms bearing electronegative bromine atoms, are expected to be deshielded and appear further downfield. A reported spectrum shows two doublets of doublets at δ 3.94 (J = 11 Hz) and δ 4.34 (J = 11 Hz), which can be attributed to these methine protons. The large coupling constant suggests a specific dihedral angle between these protons, providing information about the relative stereochemistry of the two chiral centers.

| Proton | Predicted Chemical Shift (ppm) | Observed Multiplicity | Observed Coupling Constant (J) in Hz |

| H1 (CH₃CO) | ~2.3 | Singlet | - |

| H3 (CHBr) | ~4.0 - 4.5 | Doublet of doublets | ~11 |

| H4 (CHBr) | ~4.0 - 4.5 | Doublet of doublets | ~11 |

| H5 (CH₃) | ~1.8 | Doublet | ~7 |

Table 1: Predicted and Observed ¹H NMR Data for this compound. Note: Observed values are based on limited available literature and may vary between stereoisomers.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Although experimental ¹³C NMR data for this compound is scarce in the literature, chemical shifts can be predicted based on established increments for similar functional groups. youtube.com

The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of δ 190-210 ppm for ketones. libretexts.org The carbons bearing the bromine atoms (C3 and C4) would appear in the range of δ 40-60 ppm. The two methyl carbons (C1 and C5) would be the most shielded, appearing at the most upfield positions.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH₃CO) | ~25-30 |

| C2 (C=O) | ~200-205 |

| C3 (CHBr) | ~50-55 |

| C4 (CHBr) | ~50-55 |

| C5 (CH₃) | ~15-20 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. These are estimated values and require experimental verification.

Advanced 2D NMR Techniques (COSY, HETCOR, HMBC, HMQC, NOESY)

To unambiguously assign the structure of this compound and to determine its relative stereochemistry, a suite of two-dimensional (2D) NMR experiments would be invaluable. omicsonline.orgwikipedia.org

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. wikipedia.org For instance, it would show a correlation between the proton at C4 and the protons of the C5 methyl group, as well as a correlation between the protons at C3 and C4.

HETCOR (Heteronuclear Correlation) or HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. wikipedia.org This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. researchgate.net This is particularly useful for identifying the connectivity around the quaternary carbonyl carbon (C2), which has no attached protons. For example, correlations would be expected between the H1 protons and C2, and between the H3 proton and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the relative stereochemistry of the two chiral centers at C3 and C4.

Infrared (IR) Spectroscopy for Functional Group Research

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of the electronegative bromine atoms alpha to the carbonyl group can slightly shift this frequency. nih.gov Other characteristic absorptions would include C-H stretching vibrations for the methyl and methine groups in the region of 2850-3000 cm⁻¹ and C-Br stretching vibrations, which are typically found in the fingerprint region at lower wavenumbers (500-700 cm⁻¹).

Mass Spectrometry in Reaction Pathway Interrogation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and in understanding reaction pathways. libretexts.org For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with a specific intensity ratio. utexas.edu

A common fragmentation pathway for ketones is the alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org In the case of this compound, this could lead to the loss of a methyl radical (•CH₃) or a bromomethyl radical (•CH₂Br). Another significant fragmentation would be the loss of a bromine atom (Br•), resulting in a prominent M-Br fragment. This is often observed in the mass spectra of brominated compounds. youtube.com

X-ray Crystallography for Absolute Configuration Determination

While NMR and other spectroscopic methods can determine the relative stereochemistry of a molecule, X-ray crystallography is the definitive technique for determining the absolute configuration of chiral centers, provided a suitable single crystal can be obtained. nih.govthieme-connect.deresearchgate.netresearchgate.netchem-soc.si

For this compound, which has two chiral centers, there are four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). By analyzing the diffraction pattern of X-rays passing through a single crystal of one of these enantiomerically pure isomers, the precise three-dimensional arrangement of all atoms in the crystal lattice can be determined. The presence of the "heavy" bromine atoms facilitates the determination of the absolute configuration through the phenomenon of anomalous dispersion. thieme-connect.de

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Currently, there are no published studies detailing the quantum chemical calculations of reaction mechanisms and energetics for 3,4-Dibromopentan-2-one. Such studies are crucial for understanding the step-by-step transformation of reactants into products, identifying reactive intermediates, and determining the feasibility of various reaction pathways.

Density Functional Theory (DFT) Applications

While Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost in predicting molecular structures and energies, its specific application to this compound has not been documented in research literature. DFT calculations could, for instance, be employed to investigate the mechanisms of nucleophilic substitution or elimination reactions involving this compound, providing insights into the electronic structure of reactants, transition states, and products. The absence of such studies means that the energetic profiles of its potential reactions are yet to be computationally mapped.

Transition State Analysis and Activation Energy Determination

The characterization of transition states and the calculation of activation energies are fundamental to predicting reaction rates and understanding kinetic control. However, no transition state analyses or activation energy determinations for reactions involving this compound have been reported. Such analyses would involve locating the saddle points on the potential energy surface corresponding to the highest energy barrier along a reaction coordinate, a critical step in elucidating reaction mechanisms.

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, have not been applied to study the reactivity and conformational flexibility of this compound. MD simulations could provide a dynamic picture of how the molecule behaves in different solvent environments, how its various conformations influence reactivity, and the pathways of its interactions with other reagents. This lack of data means our understanding of its behavior at a molecular level over time is limited.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, through computational methods is a powerful tool for structure elucidation and for validating theoretical models against experimental reality. There are no published computational studies that predict the spectroscopic parameters of this compound. Such a study would allow for a direct comparison with experimentally obtained spectra, offering a measure of the accuracy of the computational methods used.

Elucidation of Driving Forces in Reaction Pathways

A detailed computational analysis is necessary to uncover the underlying electronic and steric factors that govern the preferred reaction pathways of this compound. These "driving forces" can include orbital interactions, electrostatic effects, and steric hindrance. Without specific computational studies, any discussion of the driving forces for its reactions would be purely speculative and not grounded in the quantitative data that theoretical modeling can provide.

Synthetic Utility and Transformative Reagents

Precursor for Heterocyclic Compound Synthesis

The unique structural features of 3,4-dibromopentan-2-one make it an ideal starting material for the construction of various heterocyclic rings containing nitrogen, sulfur, and oxygen atoms.

Thiazole (B1198619) and Pyrrole (B145914) Formation

The synthesis of thiazoles, a class of sulfur and nitrogen-containing heterocycles with significant applications in medicinal chemistry, can be achieved using α-haloketones through the Hantzsch thiazole synthesis. youtube.comorganic-chemistry.orgpharmaguideline.com In a typical reaction, an α-haloketone is condensed with a thioamide. While direct literature examples for this compound are not prevalent, the general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing a bromine atom, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Similarly, pyrroles, five-membered aromatic heterocycles central to many biologically active molecules, can be synthesized from 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. mdpi.com Although this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to such species. For instance, reaction with a primary amine could potentially lead to a substituted aminoketone, which upon further transformation and cyclization could yield a pyrrole derivative.

Benzofuran (B130515) Synthesis

Benzofurans are an important class of oxygen-containing heterocycles found in many natural products and pharmaceuticals. researchgate.netnih.govresearchgate.net The synthesis of benzofurans can be accomplished through various methods, including the reaction of phenols with α-haloketones. researchgate.net A plausible synthetic route utilizing this compound would involve the O-alkylation of a phenol (B47542) with the dibromo-ketone, followed by an intramolecular cyclization to form the benzofuran ring system. The specific conditions for such a reaction would need to be optimized to favor the desired cyclization pathway.

Oxabicyclic Systems Formation

The formation of oxabicyclic systems, which are core structures in a number of natural products, can be achieved through intramolecular cyclization reactions. nih.govfrontiersin.orgnih.govresearchgate.net The presence of both a ketone and two bromine atoms in this compound provides the necessary functional groups for such transformations. For example, reduction of the ketone to a hydroxyl group would generate a dihaloalcohol. nih.gov This intermediate, under appropriate basic conditions, could undergo intramolecular Williamson ether synthesis to form an oxabicyclic system. The stereochemistry of the starting material and the reaction conditions would be crucial in determining the structure of the resulting bicyclic product.

Other Complex Nitrogen, Sulfur, and Oxygen Heterocycles

The reactivity of this compound extends to the synthesis of other complex heterocycles containing nitrogen, sulfur, and oxygen. nih.govmsesupplies.comscispace.comnih.gov For instance, reaction with various dinucleophiles can lead to the formation of different ring systems. The specific heterocycle formed would depend on the nature of the nucleophile and the reaction conditions employed.

Building Block for Complex Organic Molecules and Pharmaceutical Intermediates

Beyond its use in heterocycle synthesis, this compound serves as a valuable building block for the construction of more intricate organic molecules, including intermediates for the pharmaceutical industry. mdpi.comnih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net Its bifunctional nature, possessing both electrophilic carbon centers and a ketone group, allows for sequential reactions to build molecular complexity.

The ability to introduce a five-carbon chain with specific functionalization makes it a useful synthon in the total synthesis of natural products and their analogues. The bromine atoms can be displaced by a variety of nucleophiles, and the ketone can be transformed into other functional groups, providing a handle for further chemical modifications.

Strategic Application in Total Synthesis Projects

The strategic application of the chemical compound this compound in the intricate art of total synthesis has not been prominently documented in publicly accessible scientific literature. While the broader class of α,β-dihalo ketones serves as versatile intermediates in organic synthesis, specific examples detailing the use of this compound as a key building block in the construction of complex natural products remain elusive based on available data.

The reactivity of the vicinal dibromide in conjunction with the ketone functionality suggests potential synthetic pathways that could be exploited in total synthesis. For instance, such a molecule could theoretically be employed in the formation of heterocyclic systems or undergo rearrangement reactions to forge new carbon skeletons. The Favorskii rearrangement, a well-established reaction for α-halo ketones, could potentially be applied to a derivative of this compound to achieve ring contraction or the synthesis of carboxylic acid derivatives, which are valuable handles in complex molecule synthesis. chemistnotes.comnrochemistry.comwikipedia.org

Furthermore, α,β-dibromo ketones are known precursors for the synthesis of various five-membered heterocyclic rings. vanderbilt.eduyoutube.com For example, condensation reactions with suitable nucleophiles could, in principle, lead to the formation of substituted furans, pyrroles, or thiophenes, which are common motifs in natural products. However, specific instances of this compound being utilized in this capacity within a total synthesis campaign are not described in the reviewed literature.

The absence of detailed research findings on the application of this compound in total synthesis suggests that other, perhaps more stable or selectively reactive, building blocks are favored by synthetic chemists for constructing complex molecular architectures. While the potential for its use exists in theory, the practical execution and documentation of such a strategy are not currently available in the public domain.

Advanced Derivatives and Analogues

Modifications of the Carbonyl Moiety (e.g., Reduction to Alcohol, Alkylation)

The carbonyl group (a carbon double-bonded to an oxygen) in 3,4-dibromopentan-2-one is a primary site for chemical reactions. Two common modifications are reduction and alkylation.

Reduction to Alcohol: The ketone functional group can be reduced to a secondary alcohol, forming 3,4-dibromopentan-2-ol. nih.gov This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol. This reaction changes the electronic and steric properties of the molecule, providing a new starting point for further synthesis.

Alkylation: Alkylation involves the addition of an alkyl group to the molecule. While direct alkylation at the carbonyl carbon of a ketone is not a standard procedure, reactions can be performed on the α-carbon (the carbon atom adjacent to the carbonyl group). However, the presence of bromine atoms at the α- and β-positions makes such reactions in this compound complex. Alternative strategies might involve converting the ketone to an intermediate that is more receptive to alkylation.

Table 1: Examples of Carbonyl Moiety Modifications

| Starting Material | Reagent | Product | Transformation Type |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | 3,4-Dibromopentan-2-ol | Reduction |

Halogen Exchange and Selective Derivatization

The two bromine atoms in this compound can be replaced with other halogens, a process known as halogen exchange. science.gov This is often accomplished through reactions like the Finkelstein reaction, which allows for the substitution of bromine with iodine or chlorine, or the Swarts reaction for substitution with fluorine. wikipedia.orgbyjus.comunacademy.com

The Finkelstein reaction is a nucleophilic substitution (Sɴ2) reaction where an alkyl halide is converted into another by reacting it with a metal halide salt. byjus.com For instance, treating this compound with sodium iodide in acetone can replace one or both bromine atoms with iodine. wikipedia.orgsciencemadness.org The success of this reaction is often driven by the poor solubility of the resulting sodium bromide in acetone, which shifts the equilibrium towards the desired product. wikipedia.orgsciencemadness.org The presence of the α-carbonyl group makes the attached halogen particularly susceptible to this type of substitution. wikipedia.orgsciencemadness.org

Selective derivatization, where one bromine atom is replaced while the other remains, can be challenging but may be achieved by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents. The relative reactivity of the bromine at the α-position (C3) versus the β-position (C4) can also be exploited to achieve selectivity.

Table 2: Halogen Exchange Reactions

| Starting Material | Reagent | Solvent | Typical Product | Reaction Type |

|---|---|---|---|---|

| This compound | Sodium iodide (NaI) | Acetone | 3-Bromo-4-iodopentan-2-one or 3,4-diiodopentan-2-one | Finkelstein Reaction |

| This compound | Silver fluoride (AgF) | Acetonitrile (B52724) | 3-Bromo-4-fluoropentan-2-one or 3,4-difluoropentan-2-one | Swarts Reaction |

Structural Elaboration for Functional Molecule Design

The reactivity of α-haloketones, such as this compound, makes them excellent building blocks for synthesizing more complex molecules, particularly heterocyclic compounds. nih.govwikipedia.org These are cyclic compounds containing atoms of at least two different elements in their rings.

For example, α-haloketones can react with various nucleophiles to form furans, thiophenes, pyrroles, and other heterocycles. nih.gov The reaction of this compound with a sulfur source like sodium sulfide could potentially lead to the formation of thiophene derivatives. Similarly, reactions with amines or other nitrogen-containing nucleophiles can be a pathway to pyrroles or other nitrogenous heterocycles. These heterocyclic structures are common in pharmaceuticals and functional materials.

The design of functional molecules often involves multi-step syntheses where this compound serves as an early-stage intermediate. After initial modifications, such as those described above, the resulting derivatives can undergo further reactions to build the target molecule.

Development of Novel Reagents from this compound

While this compound is primarily used as a substrate in chemical reactions, it can also be a precursor for creating novel reagents. For instance, its derivatives could be used in organometallic chemistry. The conversion of one of the carbon-bromine bonds to a carbon-metal bond (e.g., through a Grignard reaction or with an organolithium reagent) would transform the molecule into a nucleophilic reagent.

Such a reagent could then be used to form new carbon-carbon bonds by reacting it with electrophiles. The remaining functional groups (the ketone and the second bromine atom) offer sites for subsequent reactions, making these newly formed reagents bifunctional and potentially useful in complex synthetic sequences.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,4-Dibromopentan-2-one, and how do reaction parameters influence yield?

Answer:

The synthesis of this compound can be optimized using bromination strategies analogous to those for structurally related dibromo ketones. For example, stepwise bromination of pentan-2-one under controlled temperature (0–5°C) in a non-polar solvent (e.g., CCl₄) with stoichiometric Br₂ can yield the desired product. Reaction efficiency depends on solvent polarity, temperature, and the rate of halogen addition. Evidence from similar dibromo compounds highlights that higher yields (e.g., 70–85%) are achieved when using aprotic solvents to minimize side reactions like hydrolysis . Post-synthesis, purification via fractional distillation or column chromatography is recommended.

Advanced: How can researchers resolve discrepancies in NMR spectral data during structural characterization of this compound?

Answer:

Discrepancies in NMR data (e.g., unexpected splitting patterns or chemical shifts) may arise from diastereomeric impurities or solvent effects. To address this:

- Compare experimental -NMR spectra (e.g., δ 1.4–4.2 ppm for methyl and brominated CH₂ groups) with computational predictions (DFT-based tools) or literature references for analogous compounds .

- Use deuterated solvents (CDCl₃ or DMSO-d₆) to eliminate solvent interference.

- Perform 2D NMR (COSY, HSQC) to confirm coupling between adjacent protons, particularly around the brominated carbons (C3 and C4).

- Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns consistent with Br substituents .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a face shield during bulk transfers .

- Ventilation: Work in a fume hood to avoid inhalation of volatile brominated compounds.

- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, flush with water for 15 minutes and seek medical attention .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

Advanced: What strategies are effective for analyzing stereochemical outcomes in reactions involving this compound?

Answer:

Stereochemical analysis requires:

- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers or diastereomers.

- Circular Dichroism (CD): Compare experimental CD spectra with simulated data to assign absolute configurations.

- X-ray Crystallography: Resolve crystal structures to confirm spatial arrangements of bromine substituents, as demonstrated in analogous organobromine compounds .

- Kinetic Studies: Monitor reaction progress under varying temperatures to infer steric or electronic influences on stereoselectivity .

Basic: How can researchers determine the purity of this compound post-synthesis?

Answer:

- Chromatography: Use GC-MS or HPLC with a UV detector (λ = 210–230 nm for carbonyl absorption) to quantify impurities.

- Melting Point Analysis: Compare observed melting points with literature values (if crystalline).

- Spectroscopic Purity: Ensure -NMR integration ratios match expected proton counts (e.g., 3:2:2:3 for methyl, CH₂Br, and carbonyl groups) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT): Calculate activation energies for SN2 pathways at C3 and C4 to predict regioselectivity.

- Molecular Dynamics (MD): Simulate solvent effects on transition states (e.g., polar aprotic solvents like DMF stabilize ionic intermediates) .

- Natural Bond Orbital (NBO) Analysis: Identify electron-deficient carbons prone to nucleophilic attack based on partial charge distributions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- IR Spectroscopy: Confirm the carbonyl stretch (~1710 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).

- NMR Spectroscopy: Use - and -NMR to assign protons and carbons adjacent to bromine atoms (e.g., δ 30–40 ppm for C-Br in -NMR) .

- Mass Spectrometry: Identify molecular ion clusters (M⁺, M+2, M+4) characteristic of dibromo compounds .

Advanced: How can researchers mitigate competing side reactions (e.g., elimination or over-bromination) during synthesis?

Answer:

- Temperature Control: Maintain sub-10°C conditions during bromination to favor electrophilic addition over elimination.

- Stoichiometry: Use a slight excess of Br₂ (1.1–1.3 eq) to minimize di- or tri-brominated byproducts.

- Solvent Optimization: Employ non-polar solvents (e.g., CCl₄) to stabilize carbocation intermediates and reduce solvolysis .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light Sensitivity: Store in amber glass bottles under inert gas (N₂ or Ar) to prevent photolytic decomposition.

- Moisture Control: Use desiccants (e.g., molecular sieves) to avoid hydrolysis to carboxylic acids.

- Temperature: Keep at 2–8°C for long-term stability .

Advanced: How can kinetic isotope effects (KIEs) be employed to study reaction mechanisms involving this compound?

Answer:

- Deuterium Labeling: Synthesize deuterated analogs (e.g., at C2 or C5) to measure primary KIEs in SN2 reactions.

- Competition Experiments: Compare reaction rates of - and -labeled substrates using mass spectrometry.

- Computational Modeling: Correlate experimental KIEs with transition state geometries predicted via DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.